![molecular formula C11H7Cl2NO2S B1417220 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1094293-77-2](/img/structure/B1417220.png)
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 2,3-dichlorophenyl isothiocyanate with α-bromoacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by the introduction of the acetic acid moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid exhibits notable biological activities, including:
Case Studies and Research Findings
Several studies have explored the anticancer properties of thiazole derivatives similar to this compound:
- Evren et al. (2019) synthesized novel thiazole derivatives and tested them against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. Some compounds showed selective cytotoxicity with IC50 values indicating significant anticancer potential .
- Pyridine-Thiazole Hybrids : Recent investigations into pyridine-substituted thiazoles revealed compounds with improved anticancer efficacy compared to standard drugs like 5-fluorouracil. One hybrid exhibited an IC50 value of 5.71 μM against breast cancer cells, indicating enhanced therapeutic potential .
Comparative Analysis of Thiazole Derivatives
Compound Name | Structure | Notable Activity |
---|---|---|
2-Aminothiazole | Structure | Antimicrobial |
Thiazolidinedione | Structure | Antidiabetic |
Benzothiazole | Structure | Anticancer |
The unique dichlorophenyl substitution on the thiazole ring of this compound may enhance its lipophilicity and biological activity compared to other thiazole derivatives .
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the dichlorophenyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
- 2-[2-(2,5-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
- 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
Uniqueness
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the thiazole ring also imparts distinct properties compared to other heterocyclic compounds.
Biological Activity
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is a synthetic compound belonging to the thiazole class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H7Cl2NO2S
- CAS Number : 1094293-77-2
Biological Activity Overview
The biological activity of this compound encompasses various mechanisms affecting cellular processes and biochemical pathways. Key areas of activity include:
- Anti-inflammatory Effects :
- Antimicrobial Activity :
- Anticancer Potential :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes such as COX and acetylcholinesterase (AChE), which are critical in inflammatory and neurodegenerative processes respectively .
- Gene Expression Modulation : It influences gene expression related to inflammation and apoptosis, thereby impacting cellular metabolism and survival pathways.
Study 1: Antimicrobial Activity Assessment
In an investigation focused on the antimicrobial efficacy of thiazole derivatives, this compound was tested against several bacterial strains using microbroth dilution techniques. The results indicated significant antimicrobial activity with specific MIC values:
Pathogen | MIC (mg/L) |
---|---|
Staphylococcus epidermidis | 156 |
Candida albicans | 156 |
These findings suggest the compound's potential as an antimicrobial agent in clinical settings .
Study 2: Anti-inflammatory Properties
A study examining the anti-inflammatory effects noted that treatment with the compound significantly reduced edema in animal models of inflammation. The mechanism was linked to its ability to inhibit COX enzymes effectively.
Table 1: Biological Activities of this compound
Properties
IUPAC Name |
2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-8-3-1-2-7(10(8)13)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKQYIRJKQFPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.